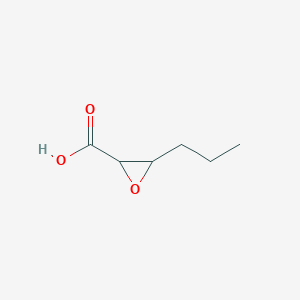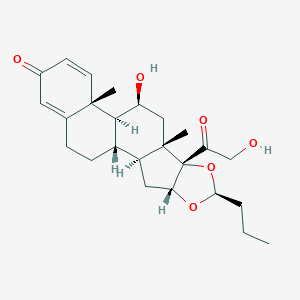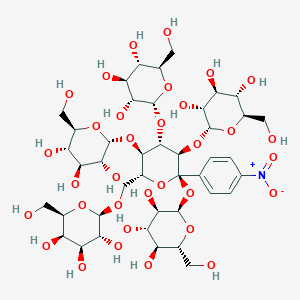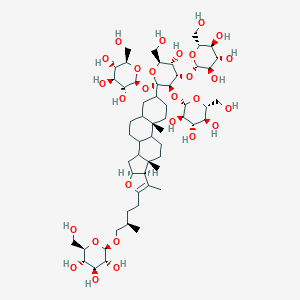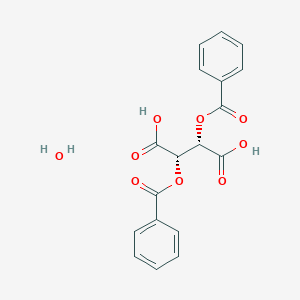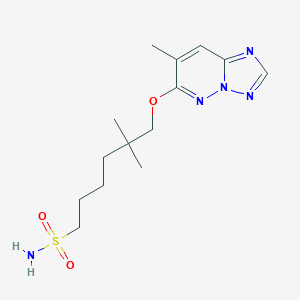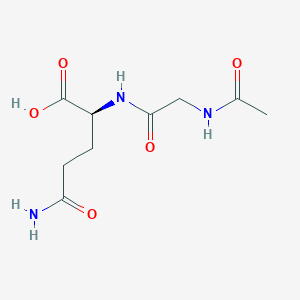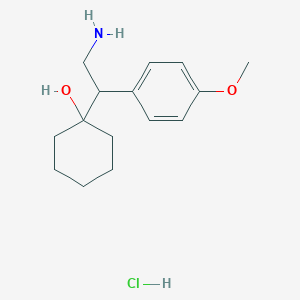
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Übersicht
Beschreibung
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride is a white to light yellow crystalline powder . It is used as an intermediate for APIs such as Venlafaxine and Desvenlafaxine . It is also known as N,N-didesmethylvenlafaxine .
Synthesis Analysis
The synthesis of this compound involves a reaction with AlCl3 and LiAlH4 in THF at 0 ºC . The reaction is quenched with ethyl acetate while maintaining the temperature below 10 ºC .Molecular Structure Analysis
The molecular formula of this compound is C15H23NO2·HCl . Its molecular weight is 285.81 .Chemical Reactions Analysis
The compound is sensitive to dust formation . It should be handled in a well-ventilated area and contact with skin and eyes should be avoided .Physical And Chemical Properties Analysis
The compound has a melting point range of 174.0 to 178.0 °C . It is soluble in methanol . The compound is a solid at 20 °C .Wissenschaftliche Forschungsanwendungen
Neurochemical Profile and Antidepressant Activity
Neurochemical Profile Predictive of Antidepressant Activity : The compound exhibited a neurochemical profile indicative of antidepressant effects, similar to tricyclic antidepressants. It inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin), without inhibiting monoamine oxidase. Notably, it was not antimuscarinic and had no significant affinity for various other brain receptors, suggesting potential antidepressant activity without common side effects associated with tricyclic therapy (Muth et al., 1986).
Venlafaxine - An Antidepressant Drug : The compound, as an ethyl cyclohexanol derivative, is structurally characterized and identified as a key component in the antidepressant drug Venlafaxine (Tessler & Goldberg, 2004).
Synthesis and Antidepressant Activity Evaluation : In a study focusing on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, compounds including 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol showed significant potential in inhibiting neurotransmitter uptake. This was accompanied by positive outcomes in rodent models for antidepressant activity, hinting at its promising role in rapid-onset antidepressant effects (Yardley et al., 1990).
Chemical Synthesis and Analysis
Improved Synthesis Method : An improved synthesis method for 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol, involving potassium borohydride and aluminum chloride as reducing agents, was developed. This method provided a more efficient and cost-effective approach to producing the compound (Tao Yong, 2009).
Crystallographic Analysis : The crystal structure of a racemic form of the compound was studied, revealing intramolecular hydrogen-bonded structures with unique conformational features compared to its hydrochloride and hydrobromide derivatives (Zhang et al., 2011).
General Pharmacological Properties
- General Pharmacological Characteristics : A related compound, Secoverine hydrochloride, which shares a similar chemical structure, demonstrated specific antimuscarinic properties and general pharmacological characteristics. This study adds to the broader understanding of compounds with similar structures and their potential pharmacological applications (Zwagemakers & Claassen, 1980).
Synthesis of Related Substances
- Synthesis of Related Chemicals : Research into the synthesis of related substances, including 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol, was conducted for quality control purposes. This research is vital for understanding the chemical derivatives and ensuring the purity and efficacy of pharmaceutical compounds (Hong Haiwen, 2013).
Safety And Hazards
The compound is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;/h5-8,14,17H,2-4,9-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKXIDDUCSFBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893729 | |
| Record name | N,N-Didesmethylvenlafaxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride | |
CAS RN |
130198-05-9, 149289-31-6 | |
| Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130198-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Didesmethylvenlafaxine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130198059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Didesmethylvenlafaxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIDESMETHYLVENLAFAXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00PWS7DPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

